

# Applications of Boc-His(3-Me)-OH in Biochemical Research: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-his(3-ME)-OH*

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## Abstract

$\text{Na-tert-butyloxycarbonyl-3-methyl-L-histidine}$ , commonly referred to as **Boc-His(3-Me)-OH**, is a specialized amino acid derivative with significant applications in biochemical research, particularly in the realms of peptide synthesis and drug development. The strategic methylation at the 3-position ( $\pi$ -position) of the imidazole ring offers distinct advantages, primarily in the suppression of racemization during peptide synthesis, a critical factor for ensuring the stereochemical integrity and biological activity of the final peptide. This guide provides an in-depth overview of the applications of **Boc-His(3-Me)-OH**, including its chemical properties, its role in solid-phase peptide synthesis (SPPS), and its utility in the development of therapeutic peptides. Detailed experimental protocols and visual representations of key processes are provided to facilitate its practical implementation in the laboratory.

## Introduction

Histidine is a crucial amino acid in many biologically active peptides, contributing to their structure, function, and catalytic activity. However, its imidazole side chain presents a significant challenge during solid-phase peptide synthesis (SPPS) due to its susceptibility to racemization. The  $\pi$ -nitrogen of the imidazole ring can act as an internal base, facilitating the abstraction of the  $\alpha$ -proton and leading to a loss of chirality. To circumvent this, various protecting group strategies have been developed. **Boc-His(3-Me)-OH** is a protected amino acid where the  $\alpha$ -amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the

imidazole ring is modified with a methyl group at the 3-position. This methylation effectively blocks the problematic  $\pi$ -nitrogen, thereby minimizing racemization and enhancing the fidelity of peptide synthesis.<sup>[1]</sup>

The incorporation of 3-methylhistidine into peptides can also impart desirable physicochemical properties, such as increased stability and solubility, which are advantageous for drug development.<sup>[2]</sup> This guide will explore the multifaceted applications of **Boc-His(3-Me)-OH**, providing researchers with the necessary information to leverage its benefits in their work.

## Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of **Boc-His(3-Me)-OH** is essential for its proper handling, storage, and application in synthesis. The following table summarizes key properties of this compound.<sup>[3]</sup>

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub>
Molecular Weight	269.30 g/mol
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-1H-imidazol-4-yl)propanoic acid
CAS Number	61070-22-2
Appearance	White to off-white powder
Purity	$\geq 99\%$ (HPLC)
Solubility	Soluble in organic solvents like DMF and DCM.
Storage Conditions	Store at 0-8°C

Data sourced from PubChem (CID: 7018763) and Chem-Impex.<sup>[2][3]</sup>

## Applications in Peptide Synthesis

The primary application of **Boc-His(3-Me)-OH** is in solid-phase peptide synthesis (SPPS), where it serves as a valuable building block for introducing a 3-methylhistidine residue into a

peptide chain.

## Suppression of Racemization

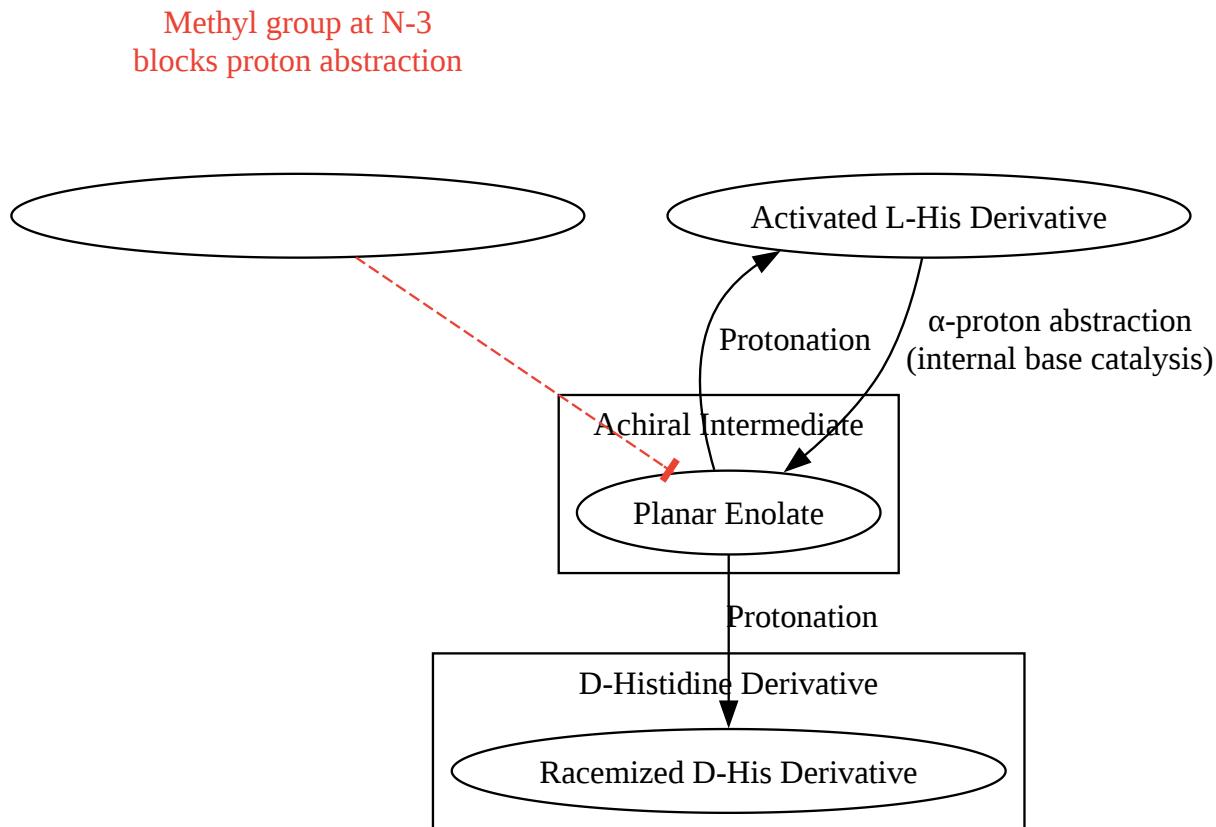
Histidine is highly prone to racemization during the activation step of peptide coupling. The unprotected  $\pi$ -nitrogen of the imidazole ring can abstract the  $\alpha$ -proton, leading to the formation of an achiral enolate intermediate.<sup>[4]</sup> Methylation at the 3-position of the imidazole ring in **Boc-His(3-Me)-OH** sterically and electronically hinders this intramolecular base catalysis, significantly suppressing racemization and ensuring the synthesis of peptides with high stereochemical purity.<sup>[1]</sup>

While direct quantitative data for the racemization of **Boc-His(3-Me)-OH** is limited, studies on the analogous Fmoc-protected derivative, Fmoc-His(3-Me)-OH, and the structurally similar Fmoc-His(3-Bum)-OH, provide strong evidence for the effectiveness of N-3 alkylation in preserving chiral integrity.<sup>[1]</sup> The following table presents comparative data on the racemization of various protected histidine derivatives, illustrating the benefits of  $\pi$ -nitrogen protection.

Histidine Derivative	Coupling Conditions	% D-Isomer Formation
Fmoc-His(Trt)-OH	50 °C, 10 min	6.8%
Fmoc-His(Boc)-OH	50 °C, 10 min	0.18%
Fmoc-His(Trt)-OH	90 °C, 2 min	>16%
Fmoc-His(Boc)-OH	90 °C, 2 min	0.81%
Fmoc-His(3-Bum)-OH	TBTU/DIPEA Coupling	<0.3% (Below detection limit)
Fmoc-His(1-Trt)-OH	TBTU/DIPEA Coupling	4.5%

Data for Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH from a study on Liraglutide synthesis.<sup>[4]</sup>

Data for Fmoc-His(3-Bum)-OH and Fmoc-His(1-Trt)-OH from a study on a model peptide Z-Ala-His-Pro-OH. Fmoc-His(3-Bum)-OH serves as a proxy for N-3 alkyl-type protection.



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## Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

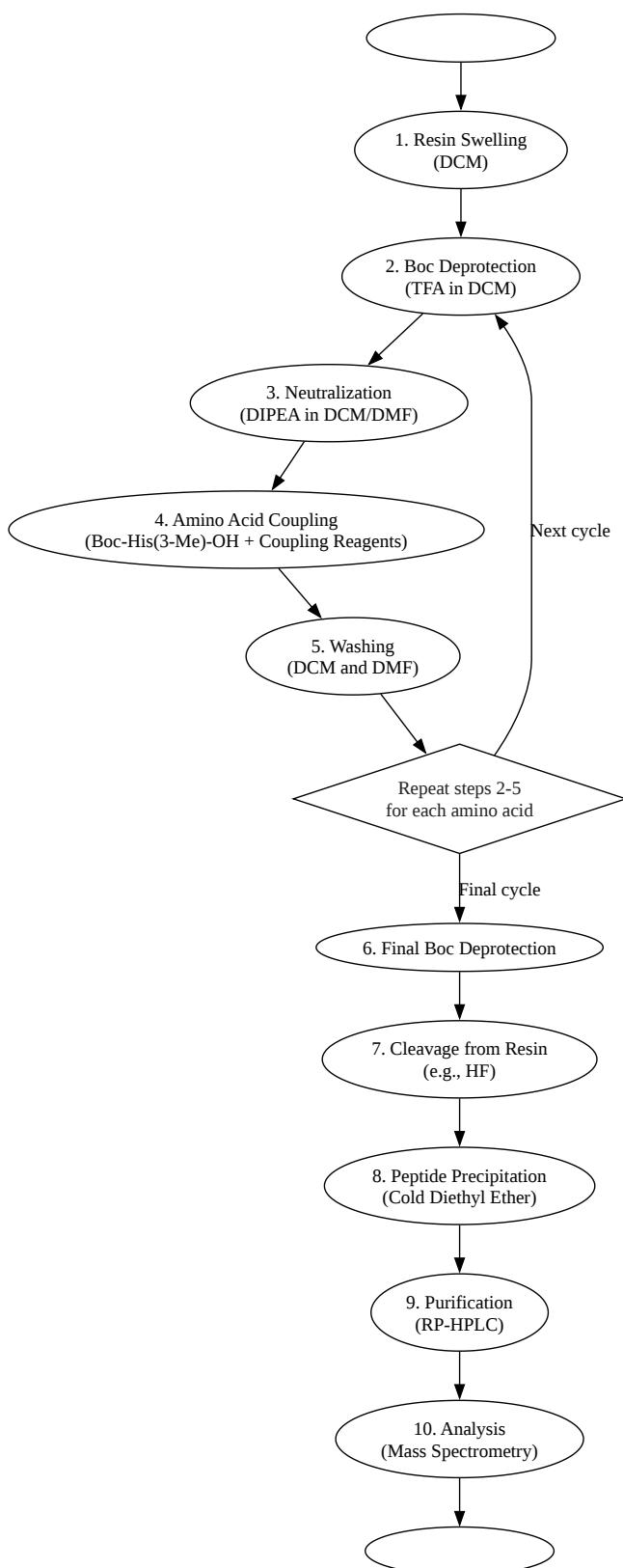
This section provides a detailed protocol for the incorporation of **Boc-His(3-Me)-OH** into a peptide sequence using manual Boc-SPPS.

### Materials and Reagents

- **Boc-His(3-Me)-OH**
- Merrifield resin or other suitable Boc-compatible resin
- Other  $\text{N}\alpha$ -Boc protected amino acids

- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIPEA)
- Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
- Piperidine (for Fmoc synthesis comparison, if needed)
- Cleavage cocktail (e.g., HF or TFMSA/TFA)
- Scavengers (e.g., anisole, thioanisole)
- Diethyl ether
- Acetonitrile (ACN)
- Water (HPLC grade)

## SPPS Workflow

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## Detailed Synthesis Steps

- Resin Preparation: Swell the resin in DCM in a reaction vessel for at least 30 minutes.
- First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
- Boc Deprotection:
  - Wash the resin with DCM (3x).
  - Add a solution of 50% TFA in DCM to the resin and shake for 20-30 minutes.
  - Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (2x), and then DCM (3x).
- Neutralization:
  - Wash the resin with DCM (3x).
  - Add a solution of 10% DIPEA in DCM and shake for 5-10 minutes. Repeat this step.
  - Wash the resin with DCM (3x) and then DMF (3x).
- Coupling of **Boc-His(3-Me)-OH**:
  - In a separate vial, dissolve **Boc-His(3-Me)-OH** (3 equivalents relative to resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.
  - Add DIPEA (6 equivalents) to activate the amino acid.
  - Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
  - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
- Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

- Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
  - After the final amino acid has been coupled and the terminal Boc group removed, wash the resin thoroughly with DCM and dry it under vacuum.
  - Treat the resin with a strong acid cleavage cocktail (e.g., anhydrous HF or a TFMSA/TFA mixture) containing appropriate scavengers for 1-2 hours at 0°C.
  - Evaporate the cleavage cocktail and precipitate the crude peptide with cold diethyl ether.
- Purification and Analysis:
  - Wash the peptide pellet with cold diethyl ether and dry it.
  - Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
  - Confirm the identity and purity of the final peptide using mass spectrometry.

## Applications in Drug Development

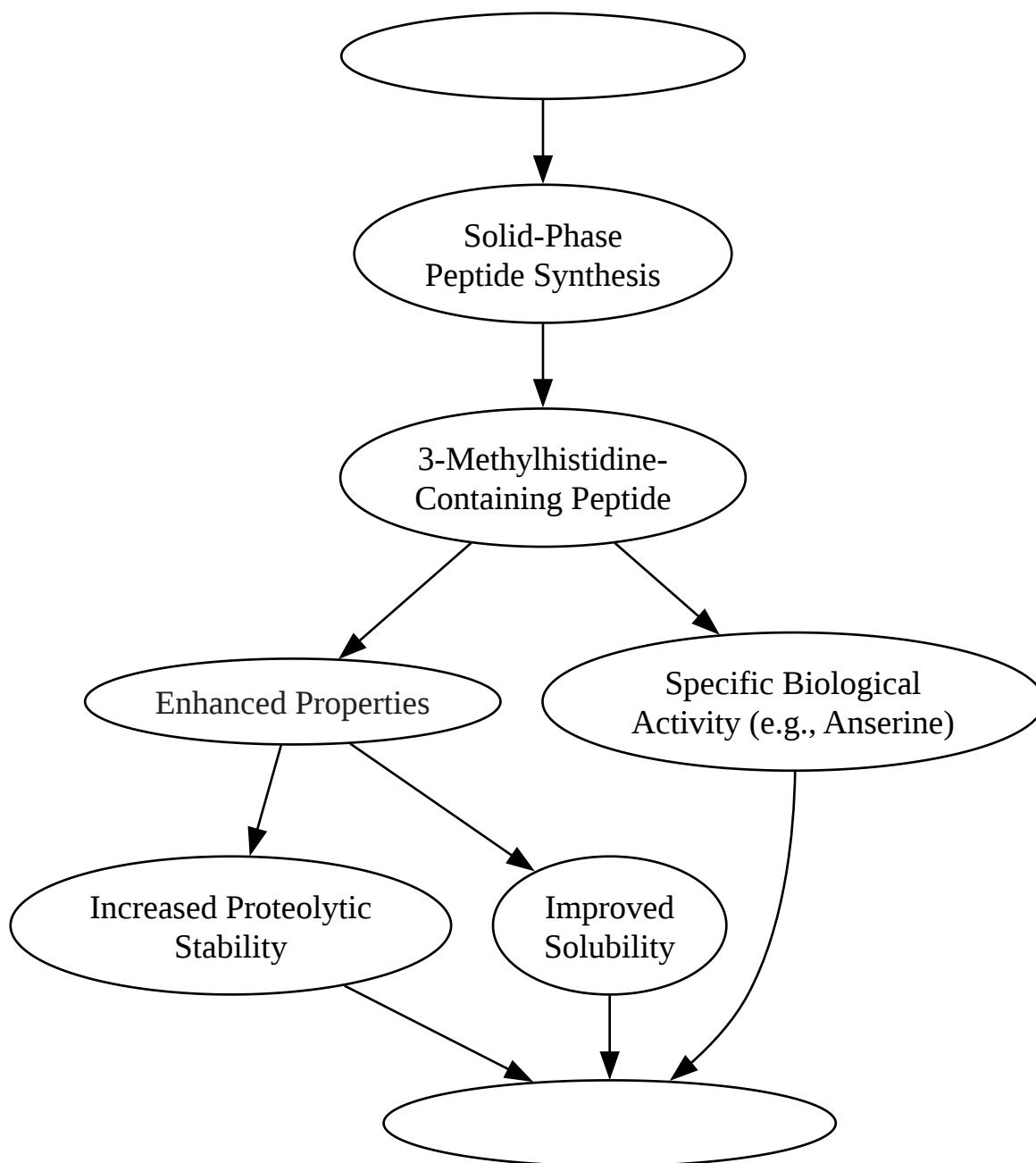
The unique properties of **Boc-His(3-Me)-OH** make it a valuable tool in the development of peptide-based therapeutics.

## Enhanced Peptide Stability and Solubility

The incorporation of 3-methylhistidine can enhance the stability of peptides against enzymatic degradation. The methyl group can sterically hinder the access of proteases to adjacent peptide bonds, thereby increasing the peptide's half-life in biological systems.[\[2\]](#) Furthermore, the modification of the imidazole ring can alter the overall hydrophilicity and charge distribution of the peptide, potentially leading to improved solubility and better pharmacokinetic properties.[\[2\]](#)

## Synthesis of Bioactive Peptides

**Boc-His(3-Me)-OH** is instrumental in the synthesis of peptides containing 3-methylhistidine, which are known to possess various biological activities. A prominent example is anserine ( $\beta$ -alanyl-3-methyl-L-histidine), a dipeptide found in the muscle and brain tissue of various animals. Anserine exhibits antioxidant, pH-buffering, and potential anti-glycation properties, making it and its analogs interesting candidates for therapeutic development.<sup>[5][6]</sup> The synthesis of such peptides requires a reliable method for incorporating 3-methylhistidine without racemization, a role perfectly fulfilled by **Boc-His(3-Me)-OH**.



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## Conclusion

**Boc-His(3-Me)-OH** is a critical reagent for researchers engaged in peptide synthesis and drug development. Its key advantage lies in the effective suppression of histidine racemization, a common and detrimental side reaction in SPPS. This ensures the synthesis of stereochemically pure peptides, which is paramount for their biological function. Furthermore, the incorporation of 3-methylhistidine can enhance the stability and solubility of peptides, improving their potential as therapeutic agents. The detailed protocols and conceptual diagrams provided in this guide aim to equip researchers with the knowledge to effectively utilize **Boc-His(3-Me)-OH** in their pursuit of novel and effective peptide-based solutions for biochemical and pharmaceutical challenges.

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